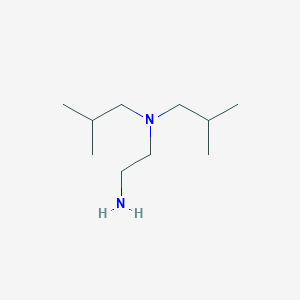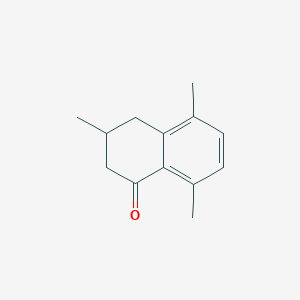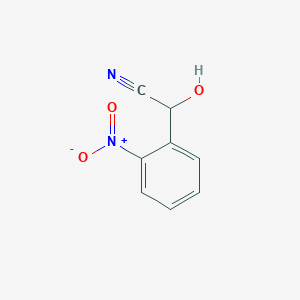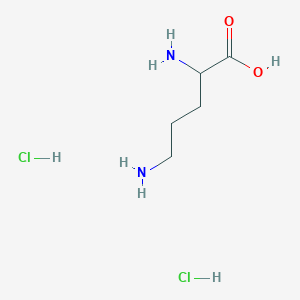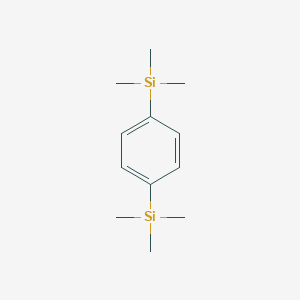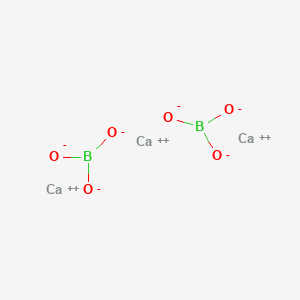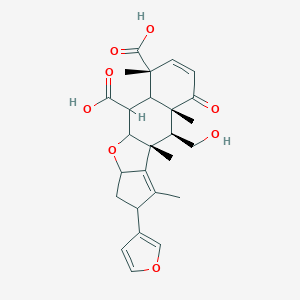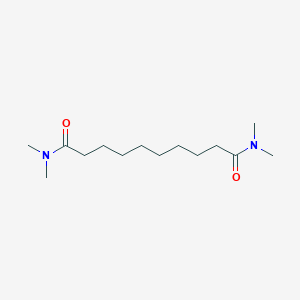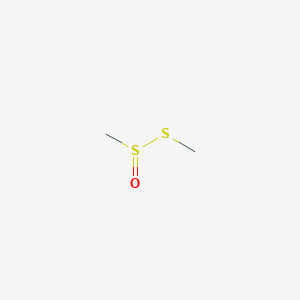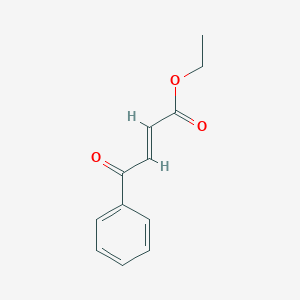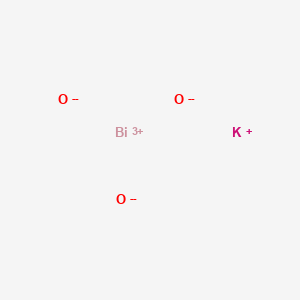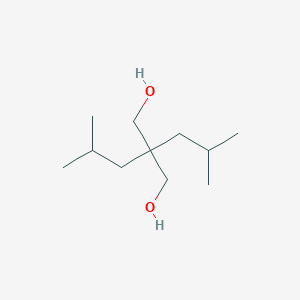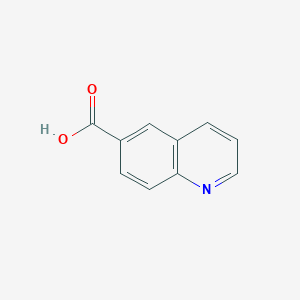![molecular formula C7H11Br B082479 1-Bromobicyclo[2.2.1]heptane CAS No. 13474-70-9](/img/structure/B82479.png)
1-Bromobicyclo[2.2.1]heptane
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds such as 1-bromotricyclo[4.1.0.02,7]heptane and its derivatives involves various chemical reactions that often follow a radical mechanism. For instance, the addition of 2-bromoethanesulfonyl bromide to 1-bromotricyclo[4.1.0.02,7]heptane at the C1–C7 central bicyclobutane bond produces a 1:1 adduct with a bicyclo[3.1.1]heptane structure through radical mechanisms (Kostryukov & Masterova, 2020).
Molecular Structure Analysis
The molecular structure of related bicyclic compounds is intricate, often characterized by specific stereochemistry and conformational attributes. For example, the synthesis and X-ray crystal structure analysis of 1',7',7'-Trimethylbicyclo[2.2.1]heptane[2',3'-b]-2,3-dicyanopyrazine provided insights into the stereoisomeric nature and the spatial arrangement of atoms within the bicyclic framework, highlighting the structural uniqueness of these compounds (Anonymous, 2013).
Chemical Reactions and Properties
The chemical reactions involving 1-Bromobicyclo[2.2.1]heptane derivatives are diverse and include radical mechanisms, conjugate additions, and transformations leading to various functionalized products. These reactions are crucial for the synthesis of complex organic molecules and for understanding the chemical behavior of bicyclic compounds. For example, the conjugate addition of halo- and mercuroazidation to 1-phenyltricyclo[4.1.0.02,7]heptane results in products with norpinane structures, demonstrating the compound's reactivity and potential for further functionalization (Vasin et al., 2016).
Aplicaciones Científicas De Investigación
Low-Temperature Reactions : The reaction of 7-bromo-7-chlorobicyclo[4.1.0] heptane and 7-bromo-7-fluorobicyclo[4.1.0] heptane with activated magnesium in THF at low temperatures produces 7-bromobicyclo[4.1.0] heptane, among other products (Ando, Muranaka, & Ishihara, 1981).
Synthesis of Complex Molecules : The reaction of 1-bromo-2-chloromethyl-7-methyltricyclo[4.1.0.02,7]heptane with methyllithium leads to complex molecules, suggesting intermediate formation of 6-methyltetracyclo[4.2.0.01,7.05,7]octane (Alber & Szeimies, 1994).
Photoelectron Spectrum Analysis : The photoelectron spectrum of 1-bromotricyclo[2.2.1.02.6] heptane (1-bromonortricyclene) reveals extensive conjugation between bromine and alkane orbitals, providing insights into the electronic structure of alkyl halides (Della, Pigou, Livett, & Peel, 1985).
Reduction with Lithium Aluminium Hydride : The reduction of exo-2-bromobicyclo[2.2.1]heptane-1-carboxylic acid with lithium aluminium hydride produces a mixture of endo- and exo-2-hydroxymethylbicyclo[2.2.1]heptane and 1-hydroxymethylbicyclo[2.2.1]heptane (Macmillan & Pryce, 1971).
Addition of Bromine : The addition of bromine to 2-methyl-2-azabicyclo[2.2.1]hept-5-ene leads to unexpected products, suggesting complex reaction pathways (Bulanov, Sosonyuk, & Zyk, 2001).
1,2-Eliminations : Base-promoted 1,2-eliminations from endo-2-bicyclo[2.2.1]heptyl halides and arenesulfonates develop clean bimolecular reactions that can be useful in synthetic chemistry (Bartsch & Lee, 1990).
Microbial Baeyer-Villiger Reaction : This reaction involves various substituted bicycloheptanones, leading to the formation of regioisomeric lactones, useful in medicinal chemistry (Königsberger & Griengl, 1994).
Propiedades
IUPAC Name |
1-bromobicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-7-3-1-6(5-7)2-4-7/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGQMFDJANKDLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158919 | |
| Record name | Bicyclo(2.2.1)heptane, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromobicyclo[2.2.1]heptane | |
CAS RN |
13474-70-9 | |
| Record name | Bicyclo(2.2.1)heptane, 1-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013474709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(2.2.1)heptane, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



